N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, including the formation of the thiazole ring and the introduction of the morpholine and sulfonyl groups. Common synthetic routes may involve the use of reagents such as thioamides, phenylacetic acid derivatives, and sulfonyl chlorides under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization and chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H27N3O3S2 |
---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
4-(3-morpholin-4-ylsulfonylphenyl)-N-phenyl-3-(2-phenylethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C27H27N3O3S2/c31-35(32,29-16-18-33-19-17-29)25-13-7-10-23(20-25)26-21-34-27(28-24-11-5-2-6-12-24)30(26)15-14-22-8-3-1-4-9-22/h1-13,20-21H,14-19H2 |
InChI Key |
VLSXKAPYEXGODM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
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